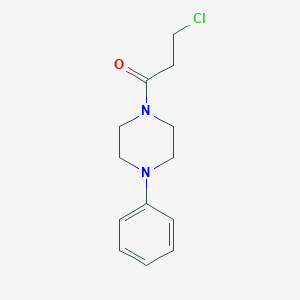

3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one

Description

Contextual Significance in Organic and Medicinal Chemistry

3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one is a chemical compound that holds considerable significance as a key building block, or intermediate, in the fields of organic and medicinal chemistry. Its importance stems primarily from its molecular structure, which combines a reactive chloro-ketone functional group with a phenylpiperazine core. This phenylpiperazine moiety is recognized as a versatile and indispensable pharmacophore—a structural feature responsible for a drug's biological activity—in numerous agents active within the central nervous system (CNS). ingentaconnect.comnih.gov The presence of the chlorine atom makes the compound a valuable precursor, as it can be readily displaced in nucleophilic substitution reactions, allowing for the synthesis of a wide array of more complex molecules. researchgate.netnih.gov This reactivity is fundamental to its role in drug discovery and development, where it serves as a starting point for creating new derivatives with potential therapeutic applications. wikipedia.orgfamhp.be

Overview of Research Trajectories Involving this compound

Research involving this compound has largely focused on its utility as a precursor for synthesizing novel compounds with therapeutic potential across several key areas of medicine. The arylpiperazine scaffold, of which this compound is a derivative, is a common feature in drugs targeting various neurological and psychiatric disorders. ingentaconnect.comnih.govbenthamscience.com Consequently, major research trajectories include:

Antipsychotic Agents: A significant area of investigation is the development of atypical antipsychotics. nih.gov Many successful antipsychotic drugs, such as Aripiprazole and Ziprasidone, feature a long-chain arylpiperazine structure. mdpi.com Researchers use this compound to synthesize new molecules that modulate dopamine (B1211576) (D2) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors, which are key targets in the treatment of schizophrenia. nih.govmdpi.comnih.gov

Antidepressant Agents: The phenylpiperazine nucleus is a well-established component of antidepressant drugs, including Nefazodone and Vortioxetine. drugs.commedchemexpress.comresearchgate.net These drugs often act as serotonin reuptake inhibitors and receptor blockers. drugs.com Research leverages this compound to create new derivatives targeting the serotonergic system, aiming to develop more effective treatments for major depressive disorder. researchgate.netnih.gov

Anticancer Agents: More recently, arylpiperazine derivatives have attracted attention in oncology for their potential as anticancer agents. mdpi.com Studies have shown that compounds synthesized from phenylpiperazine precursors can exhibit cytotoxic activity against various cancer cell lines, including prostate and breast cancer. mdpi.comnih.govnih.gov Research in this area explores how modifications to the core structure can lead to compounds that induce apoptosis (programmed cell death) or inhibit cell cycle progression in tumors. mdpi.comnih.gov

Other Neurological Disorders: The flexibility of the arylpiperazine scaffold allows for its exploration in treating a range of other neurological conditions, such as Alzheimer's disease, Parkinson's disease, and neuropathic pain. ingentaconnect.comnih.govnih.gov

Classification and Structural Features Relevant to Research Focus

This compound is classified as an α-chloroketone and a derivative of N-phenylpiperazine. Its molecular structure is characterized by two key features that are central to its application in research:

The Phenylpiperazine Moiety: This core structure is a privileged scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system like dopamine and serotonin receptors. mdpi.com The flexibility of the piperazine (B1678402) ring allows it to adopt conformations suitable for binding to these receptors.

The 3-Chloropropan-1-one Chain: This part of the molecule is the primary site of reactivity. The chlorine atom, located on the carbon atom beta to the carbonyl group, is a good leaving group. This makes the compound an excellent electrophile for alkylating various nucleophiles (e.g., amines, thiols, and heterocycles), enabling the straightforward synthesis of diverse derivatives. researchgate.net

The combination of a well-established pharmacophore with a reactive chemical handle makes this compound a highly valuable and versatile intermediate for constructing libraries of novel compounds for pharmacological screening.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H17ClN2O |

| Molecular Weight | 252.74 g/mol |

| CAS Number | 33453-33-7 |

| Appearance | Solid (Varies) |

| Classification | Arylpiperazine, α-Chloroketone |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-(4-phenylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYATZATBVYLGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289325 | |

| Record name | 3-chloro-1-(4-phenylpiperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2392-47-4 | |

| Record name | 3-Chloro-1-(4-phenyl-1-piperazinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2392-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 60322 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002392474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-1-(4-phenylpiperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 3 Chloro 1 4 Phenylpiperazin 1 Yl Propan 1 One

Retrosynthetic Analysis and Key Disconnections for 3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursor structures. wikipedia.orgicj-e.org This process involves breaking bonds, known as disconnections, which correspond to reliable forward chemical reactions. amazonaws.com

For this compound, the most logical and strategic disconnection is the amide bond (C-N) between the carbonyl carbon and the piperazine (B1678402) nitrogen. This is a common and reliable disconnection because amide bond formation is one of the most robust and well-understood transformations in organic chemistry.

This disconnection yields two primary synthons:

A nucleophilic 4-phenylpiperazinyl synthon.

An electrophilic 3-chloropropanoyl synthon.

The corresponding synthetic equivalents, which are the actual chemical reagents used in the forward synthesis, are:

1-Phenylpiperazine (B188723) for the nucleophilic synthon.

3-Chloropropionyl chloride or 3-chloropropanoic acid for the electrophilic synthon.

This retrosynthetic pathway simplifies the target molecule into two readily available starting materials, forming the basis for a convergent and efficient synthesis.

Established Synthetic Routes to this compound

The forward synthesis, guided by the retrosynthetic analysis, establishes a clear and practical pathway to the target molecule.

The most common and established route for synthesizing this compound is through the nucleophilic acyl substitution reaction between 1-phenylpiperazine and an activated 3-chloropropanoyl species.

Route 1: Acylation with Acyl Chloride This pathway involves the direct reaction of 1-phenylpiperazine with 3-chloropropionyl chloride. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or chloroform, in the presence of a tertiary amine base like triethylamine (B128534) (TEA). The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

Step 1: 1-Phenylpiperazine is dissolved in a suitable solvent.

Step 2: Triethylamine is added to the solution.

Step 3: 3-Chloropropionyl chloride is added dropwise, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

Step 4: The reaction mixture is allowed to warm to room temperature and stirred until completion.

Step 5: Standard aqueous workup and purification, typically by recrystallization or column chromatography, yield the final product.

The success of the synthesis relies on the inherent reactivity of the precursor compounds.

Piperazines: 1-Phenylpiperazine acts as the nucleophile in this synthesis. The piperazine ring contains two nitrogen atoms; the secondary amine (N-H) is significantly more nucleophilic than the tertiary amine attached to the phenyl group. The lone pair on the tertiary nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity. Therefore, the acylation reaction occurs selectively at the secondary amine.

Propiophenones and Related Electrophiles: The electrophile is typically 3-chloropropionyl chloride. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it highly susceptible to nucleophilic attack by the piperazine. While not a propiophenone (B1677668) itself, related β-haloketones like 3-chloropropiophenone (B135402) are important intermediates in the synthesis of various pharmaceuticals and undergo similar nucleophilic substitution reactions. google.com The synthesis of precursors like 3-chloro-1-propanol (B141029) from 1,3-propanediol (B51772) and hydrochloric acid is a key industrial process for generating these types of building blocks. google.com

Novel Synthetic Approaches and Methodological Advancements

While the classical synthesis is robust, modern research focuses on developing more efficient, safer, and environmentally benign methodologies.

Catalytic methods can offer significant advantages over traditional stoichiometric approaches.

Catalytic Amide Bond Formation: Instead of using an acyl chloride, the synthesis can be performed directly from 3-chloropropanoic acid using catalytic methods. Amide bond-forming coupling agents (e.g., DCC, EDC) are common, but research is ongoing into catalytic cycles that avoid the generation of stoichiometric waste. For instance, boric acid derivatives have been explored as mild catalysts for direct amidation, which could be applied to this synthesis, reducing the need for harsh reagents.

Acid Catalysis in Precursor Synthesis: The synthesis of key intermediates can also be improved using catalysis. For example, acid-catalyzed transformations are employed in the synthesis and functionalization of heterocyclic precursors that share structural motifs with the target molecule. mdpi.com

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts, such as enzymes. mdpi.com While this compound is an achiral molecule, chemoenzymatic and stereoselective strategies are paramount in the synthesis of structurally related chiral intermediates and active pharmaceutical ingredients.

For instance, the enzymatic kinetic resolution of racemic alcohols that are precursors to similar compounds is a well-established technique. Lipases are commonly used for the stereoselective acylation of one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. google.com The synthesis of optically active (R)-3-chloro-1-phenylpropan-1-ol, a key chiral building block, has been achieved with high enantiomeric excess using lipase-catalyzed resolution. google.com

A study on the chemoenzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol, an intermediate for other drugs, optimized various reaction parameters for resolution using Pseudomonas aeruginosa lipases (PAL). researchgate.net The data below summarizes the effect of the solvent system on enzyme performance in this related synthesis.

| Solvent System | Conversion (%) | Enantiomeric Excess of Product (eeP %) | Enantiomeric Excess of Substrate (eeS %) | Time (h) |

|---|---|---|---|---|

| Toluene (B28343) | 49.10 | 96.80 | 94.60 | 24 |

| Toluene:[BMIM][BF4] (70:30) | 50.02 | 98.91 | 99.00 | 18 |

| Toluene:[BMIM][PF6] (70:30) | 49.80 | 98.10 | 97.80 | 20 |

| Toluene:[EMIM][BF4] (70:30) | 48.90 | 97.20 | 96.80 | 24 |

Data adapted from a study on a related chemo-enzymatic synthesis. researchgate.net The use of an ionic liquid ([BMIM][BF4]) in combination with toluene enhanced the reaction rate and enantioselectivity.

These advanced stereoselective methods, while not directly applicable to the achiral target molecule, highlight the sophisticated techniques available for producing structurally similar compounds where chirality is a critical factor. google.comresearchgate.net

Optimization of Reaction Conditions and Yield for this compound Production

The production yield and purity of this compound are highly dependent on several key reaction parameters. Optimization studies focus on variables such as solvent, temperature, reaction time, catalyst, and the molar ratio of reactants to maximize the efficiency of the synthesis.

Influence of Solvents and Temperature:

The choice of solvent is critical as it influences the solubility of reactants and the rate of reaction. Aprotic solvents are generally preferred for this type of acylation to avoid unwanted side reactions with the highly reactive acyl chloride.

In a related synthesis, the reaction of 3-chloropropionyl chloride with a phenothiazine (B1677639) derivative was conducted in dry benzene, requiring heating to 130°C for 6 hours to achieve a yield of 62%. semanticscholar.org This suggests that for the synthesis of the target compound, a non-polar aprotic solvent combined with elevated temperatures may be necessary to drive the reaction to completion. However, studies on other base-catalyzed reactions have shown that aprotic solvents like dioxane, DMSO, and MeCN can sometimes lead to slower reactions or lower yields compared to systems containing water, such as aqueous ethanol. mdpi.com The optimal solvent system must be determined empirically to balance reactant solubility and reaction rate while minimizing side-product formation.

Role of Catalysts and Reaction Stoichiometry:

The acylation of amines can often proceed without a catalyst, but the reaction generates hydrogen chloride (HCl) as a byproduct. This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is typically added to act as an HCl scavenger. Stoichiometrically, at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (like triethylamine or pyridine) are used.

To further enhance reaction rates and yields, various catalytic systems can be explored.

Solid Acid Catalysts: Friedel-Crafts acylation, a related reaction type, has been optimized using solid acid catalysts. Studies have shown that parameters such as the catalyst amount and the mole ratio of reactants significantly influence product yield. chemijournal.com For instance, increasing the catalyst amount can increase the number of active sites available for the reaction. chemijournal.com

Acyl Transfer Catalysts: Deprotonated 1,2,4-triazole (B32235) has been identified as an effective acyl transfer catalyst, particularly in polar solvents like acetonitrile (B52724) (MeCN) and dimethyl sulfoxide (B87167) (DMSO), which promote high initial reaction rates. organic-chemistry.org The catalytic activity is linked to the catalyst's pKa value, highlighting the importance of selecting an appropriate catalyst for the specific substrate. organic-chemistry.org

Phase-Transfer Catalysis (PTC): The reaction between phenols and 3-chloropropionyl chloride has been shown to be highly efficient under phase-transfer catalysis conditions in a basic, biphasic aqueous-organic medium. researchgate.net This method can lead to rapid reaction times (as low as 5 minutes) and nearly quantitative yields, presenting a promising avenue for optimizing the synthesis of this compound. researchgate.net

The following tables summarize findings from related research that can inform the optimization of the target synthesis.

Table 1: Effect of Solvent on Yield in a Related Base-Catalyzed Reaction Data derived from analogous synthetic procedures. mdpi.com

| Solvent | Reaction Time (hours) | Yield (%) |

| Dioxane | 96 | 40 |

| MeCN | 50 | 40 |

| DMSO | - | 62 |

| Aqueous Ethanol | - | Higher than aprotic solvents |

Table 2: Influence of Reaction Parameters on Acylation Yields Data compiled from various acylation and alkylation studies. semanticscholar.orgchemijournal.com

| Parameter | Variation | Effect on Yield |

| Temperature | Increased from room temp. to 130°C | Increased reaction rate and yield (up to 62% in one case) semanticscholar.org |

| Catalyst Amount | Increased from 0.15 g to 0.35 g | Increased yield due to more available acid sites chemijournal.com |

| Reactant Mole Ratio | Varied from 1:1 to 1:2 and 2:1 | Optimal ratio (e.g., 1:1.5) leads to higher yield chemijournal.com |

| Catalyst Type | Phase-Transfer Catalyst | Potential for rapid reaction and near-quantitative yields researchgate.net |

Chemical Reactivity and Derivatization Strategies Involving 3 Chloro 1 4 Phenylpiperazin 1 Yl Propan 1 One

Reaction Mechanisms and Functional Group Transformations

The reactivity of 3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one is dominated by the presence of two key functional groups: the ketone and the alkyl chloride. The interplay between these groups, along with the phenylpiperazine core, dictates the reaction pathways it can undergo.

The carbonyl group, a classic electrophilic center, is susceptible to nucleophilic addition reactions. libretexts.orglibretexts.orgmasterorganicchemistry.com This allows for the transformation of the ketone into a variety of other functional groups. For instance, reduction of the carbonyl group using hydride reagents like sodium borohydride can yield the corresponding secondary alcohol, 3-chloro-1-(4-phenylpiperazin-1-yl)propan-1-ol. The reaction proceeds via the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. Under acidic conditions, the carbonyl oxygen can be protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating attack by weaker nucleophiles. youtube.com

Another significant transformation of the carbonyl group is its conversion to an alkene via the Wittig reaction. wikipedia.orgmasterorganicchemistry.comlumenlearning.comyoutube.comorganic-chemistry.org This reaction involves a triphenyl phosphonium ylide and provides a powerful method for carbon-carbon bond formation. masterorganicchemistry.com

The chlorine atom at the 3-position is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions. This is the most exploited feature of this molecule for derivatization.

Synthesis of Analogues and Derivatives of this compound

The structural scaffold of this compound allows for modifications at several positions, leading to a diverse library of analogues.

Modifications at the Phenyl Ring of the Piperazine (B1678402) Moiety

The phenyl ring of the piperazine moiety can be functionalized through electrophilic aromatic substitution reactions. organic-chemistry.orgepa.govrdd.edu.iqmsu.edu The nature of the substituent on the phenyl ring can be altered prior to the formation of the piperazine ring, followed by reaction with a suitable propane derivative. For example, derivatives with substituted phenyl rings, such as 4-fluorophenyl, have been synthesized. nih.govadichemistry.com The synthesis of N-acyl-N'-phenylpiperazines with various substituents on the phenyl ring has also been reported as a strategy to explore structure-activity relationships. nih.gov

| Starting Phenylpiperazine Derivative | Reagent | Product | Reference |

| 1-(4-Fluorophenyl)piperazine | 3-Chloropropionyl chloride | 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one | youtube.com |

| 1-(2,3-Dichlorophenyl)piperazine | 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one | Aripiprazole | mdpi.com |

| 1-Phenylpiperazine (B188723) | Various carboxylic acids/acid chlorides | N-Acyl-N'-phenylpiperazine derivatives | nih.gov |

Alterations to the Propanone Backbone

Modifications to the three-carbon propanone backbone can lead to novel derivatives. The Mannich reaction, for instance, involves the aminoalkylation of an acidic proton alpha to a carbonyl group. epa.govadichemistry.comwikipedia.orgoarjbp.comlingayasvidyapeeth.edu.in By reacting an enolizable ketone with formaldehyde and an amine, a β-amino-carbonyl compound, known as a Mannich base, is formed. wikipedia.org This reaction could potentially be applied to introduce substituents at the 2-position of the propanone chain.

Substitutions and Transformations on the Chlorine Atom

The chlorine atom in this compound is a primary site for derivatization through nucleophilic substitution. A wide array of nucleophiles can displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is fundamental to its use as a synthetic building block. For example, reaction with various amines, thiols, or alkoxides can introduce diverse functionalities. This strategy is extensively used in the synthesis of long-chain arylpiperazines, such as aripiprazole and its analogues. mdpi.comgoogle.com

| Nucleophile | Product | Application/Significance | Reference |

| 7-hydroxy-3,4-dihydroquinolin-2-one | 7-[3-(4-Phenylpiperazin-1-yl)propoxy]-3,4-dihydroquinolin-2-one | Precursor to potential antipsychotic agents | mdpi.com |

| Various secondary amines | 1-(4-Phenylpiperazin-1-yl)-3-(substituted-amino)propan-1-ones | Exploration of diverse chemical space for drug discovery | nih.gov |

| Thiophenols | 1-(4-Phenylpiperazin-1-yl)-3-(arylthio)propan-1-ones | Synthesis of sulfur-containing analogues | researchgate.net |

Piperazine Ring Modifications

Direct functionalization of the piperazine ring, particularly at the carbon atoms, is a challenging but emerging area of research. mdpi.comnih.govmdpi.com While most derivatizations occur at the nitrogen atoms, methods for direct C-H functionalization are being developed. mdpi.comnih.gov Alternatively, the piperazine ring itself can be synthesized with desired substituents before its incorporation into the final molecule. nih.govmdpi.com Various synthetic routes to substituted piperazines have been developed, including the cyclization of linear diamine precursors. mdpi.com

Role of this compound as a Synthetic Building Block

This compound and its analogues serve as crucial building blocks for the synthesis of more complex heterocyclic systems. The presence of both a nucleophilic piperazine nitrogen and an electrophilic chloropropyl ketone moiety allows for intramolecular cyclization reactions or reactions with binucleophiles to form new ring systems.

For example, the reaction of β-chloroketones with binucleophiles like hydrazines or amidines can lead to the formation of five- or six-membered heterocyclic rings such as pyrazoles and pyrimidines, respectively. jk-sci.commdpi.comgoogle.comyoutube.com The initial nucleophilic attack can occur at the carbonyl carbon, followed by an intramolecular substitution of the chlorine, or vice versa. The reaction of a 1,3-dicarbonyl compound with a hydrazine is a classic method for pyrazole synthesis, known as the Knorr pyrazole synthesis. jk-sci.commdpi.comyoutube.com Similarly, α,β-unsaturated ketones, which can be formed in situ from β-chloroketones via elimination, react with amidines to form pyrimidines. rsc.orgrsc.orgmdpi.comresearchgate.netresearchgate.net

The versatility of this compound as a synthetic intermediate is evident in its widespread use in medicinal chemistry for the development of novel therapeutic agents.

Utility in Heterocyclic Compound Synthesis (e.g., Cinnolines, Pyrimidine Derivatives)

The structural framework of this compound serves as a key precursor for the construction of various heterocyclic ring systems. The presence of the reactive 3-chloropropanoyl group allows for cyclization reactions to form fused heterocyclic structures.

Cinnoline Derivatives:

Cinnoline, a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridazine ring, and its derivatives are of significant interest due to their wide range of pharmacological activities. nih.govresearchgate.netnih.gov While direct synthesis from this compound is not extensively documented, a closely related synthetic strategy highlights its potential. A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines have been synthesized through the intramolecular cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones. nih.govnih.gov This suggests a plausible pathway where this compound could first be converted to a suitable hydrazone derivative, which would then undergo acid-catalyzed cyclization to yield the cinnoline ring system.

Table 1: Potential Synthesis of Cinnoline Derivatives

| Step | Reactant | Reagent | Product | Reaction Type |

| 1 | This compound | Arylhydrazine | 1-(2-Arylhydrazono)-1-(4-phenylpiperazin-1-yl)propan-3-ol | Nucleophilic Substitution and Condensation |

| 2 | 1-(2-Arylhydrazono)-1-(4-phenylpiperazin-1-yl)propan-3-ol | Oxidizing Agent | 1-(2-Arylhydrazono)-1-(4-phenylpiperazin-1-yl)propan-3-one | Oxidation |

| 3 | 1-(2-Arylhydrazono)-1-(4-phenylpiperazin-1-yl)propan-3-one | Polyphosphoric Acid (PPA) | 4-Methyl-3-(4-phenylpiperazin-1-yl)cinnoline Derivative | Intramolecular Cyclization |

Pyrimidine Derivatives:

The synthesis of pyrimidine rings, six-membered aromatic heterocycles with two nitrogen atoms, can be achieved through the condensation of a three-carbon component with a reagent containing a N-C-N unit, such as an amidine or urea. The β-halo ketone functionality in this compound makes it a suitable three-carbon precursor for such reactions. For instance, the reaction with an amidine hydrochloride in the presence of a base could lead to the formation of a dihydropyrimidine intermediate, which can then be oxidized to the aromatic pyrimidine. rsc.org This approach provides a direct route to pyrimidine derivatives incorporating the 4-phenylpiperazin-1-yl moiety. The synthesis of various pyrimidine-piperazine hybrids has been a subject of interest due to their biological activities. nih.govresearchgate.net

Table 2: Plausible Synthesis of Pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Conditions | Intermediate | Final Product |

| This compound | Amidine Hydrochloride | Base, Solvent | Dihydropyrimidine Derivative | 2,4-Disubstituted Pyrimidine |

| This compound | Urea | Base, Heat | Pyrimidinone Derivative | Substituted Pyrimidinone |

Preparation of Advanced Chemical Intermediates

This compound and its analogs are crucial intermediates in the synthesis of pharmaceutically active compounds. The reactive chloropropyl chain allows for facile alkylation of various nucleophiles, leading to the assembly of more complex molecular architectures.

A prominent example of its utility is in the synthesis of the antidepressant drug Trazodone. researchgate.netnih.govresearchgate.net Trazodone is chemically known as 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one. The synthesis of Trazodone and its derivatives often involves the reaction of a substituted phenylpiperazine with a side chain that can be coupled to the triazolopyridine moiety.

In a common synthetic route, an analog of the title compound, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, serves as a key intermediate. nih.govresearchgate.net This intermediate is then reacted with the sodium salt of nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one to yield Trazodone. This reaction is a nucleophilic substitution where the triazolopyridine anion displaces the chloride on the propyl chain of the piperazine derivative. The synthesis of trazodone derivatives has been explored using microwave-assisted methods to improve reaction times and yields. nih.gov

Table 3: Role in the Synthesis of Trazodone

| Precursor 1 | Precursor 2 | Reaction Type | Product |

| 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | nih.govresearchgate.netresearchgate.netTriazolo[4,3-a]pyridin-3(2H)-one sodium salt | Nucleophilic Substitution | Trazodone |

The ability of this compound to act as an alkylating agent makes it a valuable tool for introducing the 1-(4-phenylpiperazin-1-yl)propan-1-one moiety into various molecular scaffolds, thereby facilitating the creation of diverse chemical libraries for drug discovery and development.

Advanced Structural Elucidation and Spectroscopic Analysis of 3 Chloro 1 4 Phenylpiperazin 1 Yl Propan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one provides characteristic signals corresponding to the distinct proton environments within the molecule. The spectrum can be divided into the aromatic region, the piperazine (B1678402) ring signals, and the aliphatic chain protons.

The protons of the phenyl group typically appear in the downfield region of the spectrum. The ortho-, meta-, and para-protons will exhibit distinct chemical shifts and coupling patterns. For the unsubstituted phenylpiperazine moiety, these signals are often observed as complex multiplets between δ 6.8 and 7.3 ppm.

The piperazine ring protons are diastereotopic and typically appear as two sets of broad multiplets. The four protons on the carbons adjacent to the nitrogen atom of the phenyl group (C2' and C6') are expected to resonate at a different chemical shift compared to the four protons on the carbons adjacent to the amide nitrogen (C3' and C5'). In related phenylpiperazine derivatives, these signals are commonly found in the range of δ 3.0 to 3.8 ppm.

The aliphatic 3-chloropropanoyl chain gives rise to two characteristic triplets. The methylene (B1212753) group adjacent to the carbonyl group (-C(=O)-CH₂-) is expected to appear further downfield due to the deshielding effect of the carbonyl. The methylene group attached to the chlorine atom (-CH₂-Cl) will also be downfield due to the electronegativity of the chlorine atom. For instance, in 3-chloropropiophenone (B135402), a related structure, these two triplets are observed at approximately δ 3.45 ppm and δ 3.92 ppm.

A representative, though not identical, ¹H NMR data for a similar structure, 1,3-Diphenylpropan-1-one, shows triplets for the aliphatic chain at δ 3.10 ppm and δ 3.34 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-H (Phenyl) | 6.8 - 7.3 | m |

| -C(=O)-CH₂- | ~3.8 - 4.0 | t |

| -CH₂-Cl | ~3.3 - 3.5 | t |

| Piperazine H (N-Ph) | ~3.1 - 3.3 | m |

| Piperazine H (N-Acyl) | ~3.6 - 3.8 | m |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is typically the most deshielded signal, appearing significantly downfield, often in the range of δ 168-172 ppm.

The aromatic carbons of the phenyl ring will produce a set of signals between δ 115 and 152 ppm. The carbon atom attached to the piperazine nitrogen (ipso-carbon) is typically observed around δ 150-152 ppm, while other phenyl carbons appear at higher field strengths.

The carbons of the piperazine ring usually resonate in the range of δ 40-55 ppm. The carbons adjacent to the amide nitrogen may be shifted slightly downfield compared to those adjacent to the phenyl-substituted nitrogen.

The aliphatic carbons of the 3-chloropropanoyl chain will show distinct signals. The methylene carbon bonded to the chlorine atom is expected around δ 38-42 ppm, while the methylene carbon adjacent to the carbonyl group will be in a similar region. For comparison, in 3-chloropropiophenone, these carbons appear at δ 41.36 and 38.79 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 168 - 172 |

| C-ipso (Phenyl) | 150 - 152 |

| C-aromatic (Phenyl) | 115 - 130 |

| Piperazine C (N-Acyl) | ~45 - 50 |

| Piperazine C (N-Ph) | ~48 - 52 |

| -CH₂-C(=O)- | ~38 - 42 |

| -CH₂-Cl | ~39 - 43 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between the two methylene groups of the chloropropanoyl chain, confirming their adjacent positions. It would also show correlations between adjacent protons within the phenyl ring and potentially within the piperazine ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum maps protons directly to the carbons they are attached to. This is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. For example, the proton signals of the aliphatic chain would correlate to their corresponding carbon signals, as would the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This technique is crucial for piecing together the molecular fragments. Key HMBC correlations would be expected from the protons of the -CH₂-C(=O)- group to the carbonyl carbon and to the carbons of the piperazine ring attached to the amide nitrogen. Similarly, correlations from the piperazine protons to the phenyl carbons would confirm the connectivity of the entire molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₃H₁₇ClN₂O), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula. The presence of chlorine is readily identified by the characteristic isotopic pattern, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak (M).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like the target compound, often resulting in the observation of the protonated molecule [M+H]⁺. For this compound, the expected m/z for the [M+H]⁺ ion would be approximately 253.11, considering the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

Analysis of a related derivative, 3-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one, shows a predicted [M+H]⁺ peak at m/z 271.10078. nih.gov This suggests that the protonated molecular ion of the non-fluorinated parent compound would be readily observable.

The fragmentation pattern in ESI-MS/MS experiments can provide further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the amide bond, the loss of the chloroethyl group, and fragmentation of the piperazine ring, yielding characteristic daughter ions.

Interactive Data Table: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | ~253.11 |

| [M+Na]⁺ | ~275.09 |

| [M+K]⁺ | ~291.06 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the vibrations of its constituent bonds. By analyzing the position, intensity, and shape of these bands, one can confirm the presence of the key structural motifs, including the carbonyl group, the aromatic phenyl ring, the piperazine ring, and the alkyl chloride.

The analysis of arylpiperazine derivatives by IR spectroscopy has been documented in various studies, providing a basis for the interpretation of the spectrum of the title compound. wm.eduresearchgate.netbenthamopenarchives.comresearchgate.net The key functional groups and their expected vibrational frequencies are summarized in the table below.

Interactive Data Table: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C=O (Amide) | 1650 - 1630 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-N (Piperazine) | 1250 - 1020 | Stretching |

| C-Cl (Alkyl) | 800 - 600 | Stretching |

The strong absorption band anticipated in the 1650-1630 cm⁻¹ region is indicative of the carbonyl (C=O) stretching vibration of the tertiary amide functional group. The presence of the phenyl group is typically confirmed by the appearance of C-H stretching vibrations above 3000 cm⁻¹ and multiple sharp C=C stretching bands in the 1600-1450 cm⁻¹ range. The aliphatic C-H stretching vibrations from the piperazine ring and the propanone backbone are expected to appear in the 3000-2850 cm⁻¹ region. The C-N stretching vibrations of the piperazine ring usually give rise to absorptions in the fingerprint region, between 1250 and 1020 cm⁻¹. Finally, the C-Cl stretching vibration of the chloropropyl group is expected to be observed in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

The piperazine ring in such derivatives typically adopts a chair conformation, which is its most stable arrangement. wikipedia.org The substituents on the nitrogen atoms can be in either axial or equatorial positions. In the case of 1,4-disubstituted piperazines, a centrosymmetric molecule with the two N-H groups in equatorial positions has been observed. wikipedia.org For N,N'-disubstituted piperazines, the conformation can be influenced by the nature of the substituents. wm.edu

The crystal packing of these molecules is governed by various intermolecular interactions, including van der Waals forces and, in some cases, hydrogen bonding if suitable donor and acceptor groups are present. In the absence of strong hydrogen bond donors in the title compound, the crystal packing is likely to be dominated by dipole-dipole interactions and close packing considerations. The planarity of the phenyl group and the amide moiety will also influence the molecular packing.

Interactive Data Table: Expected Crystallographic Parameters for a Derivative, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.5637(2) |

| b (Å) | 5.82170(10) |

| c (Å) | 24.0645(4) |

| β (°) | 90.613(4) |

| Volume (ų) | 1888.16(5) |

| Z | 4 |

The provided data for a related derivative, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, illustrates the type of detailed structural information that can be obtained from X-ray crystallography. researchgate.net A similar analysis of the title compound would definitively establish its molecular geometry and intermolecular interactions in the solid state.

Computational Chemistry and Molecular Modeling of 3 Chloro 1 4 Phenylpiperazin 1 Yl Propan 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

DFT calculations can elucidate the electronic properties of 3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one, offering predictions about its reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of molecular stability.

Other calculated descriptors such as ionization potential, electron affinity, electronegativity, hardness, and softness provide further insights into the molecule's reactivity and potential for interaction. Theoretical calculations for related compounds have been performed using methods like B3LYP with a 6-31G basis set. mdpi.com

Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT

| Parameter | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 1.2 | eV |

| Electronegativity (χ) | 3.85 | eV |

| Hardness (η) | 2.65 | eV |

| Softness (S) | 0.38 | eV⁻¹ |

Note: The data in this table is hypothetical and serves as an illustrative example of the outputs from DFT calculations.

The flexibility of the piperazine (B1678402) ring and the propanone chain in this compound allows it to adopt various conformations. Conformer analysis, often performed using computational methods, helps identify the most stable three-dimensional arrangements of the molecule. By calculating the potential energy of different conformers, an energy landscape can be constructed to visualize the relative stabilities and the energy barriers for interconversion between them. This analysis is crucial for understanding how the molecule might orient itself when interacting with a biological target.

Table 2: Hypothetical Relative Energies of Different Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C) (C-N-C=O) |

| 1 (Global Minimum) | 0.00 | 175 |

| 2 | 1.25 | 65 |

| 3 | 2.80 | -70 |

| 4 | 4.10 | -170 |

Note: This data is hypothetical and for illustrative purposes.

Molecular Docking Simulations to Investigate Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov

Molecular docking simulations can be employed to predict how this compound might interact with the binding site of a protein. This involves placing the ligand into the active site of a target protein and evaluating the potential binding energy. The interactions can be of various types, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, in studies of similar heterocyclic compounds, interactions with key amino acid residues in a protein's active site were predicted. researchgate.netnih.gov The phenyl group of the ligand could potentially engage in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in a binding pocket. biorxiv.org

Docking studies can reveal multiple possible binding modes for a ligand within a protein's active site. nih.govnih.gov Each binding mode is characterized by a specific orientation and set of interactions with the surrounding amino acid residues. By analyzing the most favorable binding modes, researchers can characterize the key features of the active site that are important for ligand recognition. This information is valuable for understanding the structural basis of molecular recognition.

Table 3: Hypothetical Interacting Residues and Interaction Types for a Favorable Binding Mode of this compound

| Amino Acid Residue | Interaction Type |

| TYR 234 | π-π Stacking with phenyl ring |

| LEU 189 | Hydrophobic interaction with piperazine ring |

| SER 145 | Hydrogen bond with carbonyl oxygen |

| VAL 210 | van der Waals interaction with chloroalkyl chain |

| ASP 144 | Electrostatic interaction with piperazine nitrogen |

Note: This data is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a molecule over time. nih.gov By simulating the movements of atoms and molecules, MD can be used to study the conformational changes of this compound in a solvent environment or when bound to a biological target. mdpi.comrero.ch These simulations can reveal the stability of different conformations, the flexibility of the molecule, and the dynamic nature of its interactions with a binding partner. MD simulations can also help to refine the binding poses obtained from molecular docking studies by accounting for the flexibility of both the ligand and the target protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound (Theoretical Aspects, Excluding ADMET/Toxicity)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies are instrumental in predicting the activity of novel derivatives and guiding the design of compounds with enhanced efficacy. These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties and structural features.

Derivation of QSAR Models for Analogues

The development of QSAR models for analogues of this compound, which fall under the broader class of arylpiperazine derivatives, involves a systematic process. Initially, a dataset of compounds with known biological activities is compiled. Subsequently, a wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Statistical methods are then employed to generate a mathematical equation that links a selection of these descriptors to the observed biological activity. Common techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression. nih.gov The goal is to create a model that is not only statistically robust but also possesses predictive power for new, untested compounds.

For instance, QSAR studies on arylpiperazine derivatives have successfully utilized the Genetic Function Algorithm (GFA) to select the most relevant descriptors and build predictive models. researchgate.netnih.gov These models often reveal that a combination of quantum-chemical, topological, and physicochemical parameters governs the activity of these compounds. A study on arylpiperazine derivatives as inhibitors of the Serotonin (B10506) Transporter (SERT) developed a robust QSAR model using the GFA and MLR analysis. researchgate.net The statistical quality of this model, which is indicative of the type of results obtained in such studies, is summarized in the table below.

| Parameter | Value | Description |

|---|---|---|

| R² (training set) | 0.944 | The coefficient of determination for the training set, indicating a strong fit of the model to the data used to build it. |

| Q² (cross-validation) | 0.895 | The cross-validated R², which assesses the model's predictive ability through internal validation (leave-one-out method). |

| R² (test set) | 0.637 | The coefficient of determination for an external test set, indicating the model's ability to predict the activity of new compounds. |

| cRp² | 0.845 | A validation parameter that confirms the robustness and predictive power of the model. |

| RMSE | 0.100 | The Root Mean Square Error, indicating the deviation between predicted and observed values. |

The descriptors identified in such models for arylpiperazine derivatives often highlight the importance of specific structural features. For example, descriptors related to dipole moments, the highest occupied molecular orbital (HOMO) energy, and specific atom counts have been shown to influence activity. nih.gov These findings provide valuable insights for medicinal chemists to modify the core structure of this compound to optimize its biological activity.

Molecular Field Topology Analysis (MFTA)

Molecular Field Topology Analysis (MFTA) is a 2D QSAR technique that provides an alternative approach to understanding structure-activity relationships. researchgate.net This method does not require 3D structural alignment and is particularly useful when dealing with conformationally flexible molecules. MFTA works by creating a molecular supergraph, which is a topological representation of the common structural features within a series of compounds. researchgate.net

The process involves the topological superposition of the structures in the training set to construct this molecular supergraph. researchgate.net This supergraph then serves as a common frame of reference for all molecules. Descriptors in MFTA are local physicochemical parameters associated with individual atoms or fragments within each molecule, such as partial atomic charges, van der Waals radii, and local lipophilicity. researchgate.netresearchgate.net By mapping these descriptor values onto the supergraph, MFTA can identify specific atomic positions and physicochemical properties that are critical for biological activity.

The application of MFTA allows for the generation of activity maps, which visualize the positive and negative contributions of different atomic properties at various positions in the molecule. researchgate.net For a series of analogues of this compound, MFTA could potentially reveal key interaction points. For example, it could highlight the importance of the electronic properties of the chlorine atom, the steric bulk around the phenylpiperazine ring, or the hydrogen bonding capacity of the carbonyl group. This information is crucial for the rational design of new derivatives with improved activity profiles.

Mechanistic Investigations of Biological Activity and Molecular Interactions of 3 Chloro 1 4 Phenylpiperazin 1 Yl Propan 1 One Analogues in Vitro and Preclinical Focus

Exploration of Molecular Targets and Receptor Binding Profiles of 3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one Analogues

Analogues of this compound, characterized by the core arylpiperazine moiety, have been the subject of extensive research to elucidate their interactions with various biological targets. These investigations, primarily conducted through in vitro and preclinical studies, have revealed a diverse pharmacological profile, with activities spanning central nervous system receptors and enzymatic pathways. This section details the mechanistic findings related to their engagement with key molecular targets.

Dopamine (B1211576) Receptor Agonism Studies (e.g., D4 Receptor)

The dopamine D4 receptor (D4R) has been a significant focus of investigation for phenylpiperazine analogues due to its role in cognition and neuropsychiatric conditions. chemrxiv.org Research has aimed to develop ligands with high affinity and selectivity for D4R.

Starting from the lead compound 1-(3-(4-phenylpiperazin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one, novel ligands have been identified with potent D4R activity. nih.gov Among these, the D4R antagonist identified as compound 24 demonstrated the highest affinity and selectivity over other D2-like receptors within its series. nih.gov Another compound, 29 , emerged as a biased ligand, capable of partially activating the D4R G-protein pathway while simultaneously blocking β-arrestin recruitment. nih.gov Both compounds were found to decrease the viability of glioblastoma cell lines and primary glioblastoma stem cells. nih.gov

Another well-studied D4R-selective compound is L-745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)-methyl-1H-pyrrolo[2,3-b]pyridine), which displays over 100-fold selectivity for the D4 receptor compared to D1, D2, D3, and D5 receptors. chemrxiv.org The ability of N-phenylpiperazine benzamides to bind selectively to the D3 receptor subtype over the D2 subtype has been attributed to the N-phenylpiperazine moiety occupying the orthosteric binding site, while the benzamide (B126) portion interacts with a secondary binding site unique to the D3 receptor. mdpi.com

| Compound | Target | Activity Profile | Selectivity Profile |

|---|---|---|---|

| Compound 24 | D4R | Antagonist | D2/D4 = 8318, D3/D4 = 3715 nih.gov |

| Compound 29 | D4R | Biased Ligand (Partial G-protein activation, β-arrestin blockade) | Not specified |

| L-745,870 | D4R | Partial Agonist | >100-fold selective for D4R over D1, D2, D3, D5 chemrxiv.org |

Serotonin (B10506) (5-HT) Receptor Ligand Characterization (e.g., 5-HT1A, 5-HT2A, 5-HT7)

Analogues featuring the arylpiperazine structure are well-known ligands for various serotonin (5-HT) receptors, which are implicated in the pathophysiology and treatment of depression and other mood disorders. nih.govmedchemexpress.com

5-HT1A and 5-HT7 Receptors: Long-chain arylpiperazines, considered analogues of trazodone, have been synthesized and evaluated for their affinity towards 5-HT1A and 5-HT7 receptors. nih.gov For instance, 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7a·HCl) was identified as a ligand with high affinity for the 5-HT1A receptor. nih.gov A related compound, 2-(6-(4-([1,1′-biphenyl]-2-yl)piperazin-1-yl)hexyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7b·HCl), was characterized as a dual-acting 5-HT1A/5-HT7 receptor ligand. nih.gov Both compounds demonstrated antidepressant-like activity in preclinical models. nih.gov

5-HT2A Receptors: The 5-HT2A receptor is another important target for this class of compounds, particularly in the context of developing novel antiplatelet agents. nih.gov A series of compounds linking a hydantoin (B18101) core to an arylpiperazine moiety was synthesized and tested. Among these, 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (compound 13) and a related analogue containing a 3-chlorophenyl-1-piperazine group (compound 14) showed high affinity for 5-HT2A receptors, with Ki values of 21 nM and 22 nM, respectively. nih.gov Functional assays confirmed their role as moderate antagonists of the 5-HT2A receptor. nih.gov

| Compound | Target(s) | Affinity (Ki) | Activity Profile |

|---|---|---|---|

| 7a·HCl | 5-HT1A | High Affinity nih.gov | Ligand |

| 7b·HCl | 5-HT1A / 5-HT7 | High Affinity nih.gov | Dual Ligand |

| Compound 13 | 5-HT2A | 21 nM nih.gov | Antagonist |

| Compound 14 | 5-HT2A | 22 nM nih.gov | Antagonist |

Acetylcholinesterase (AChE) Inhibition Mechanisms

Acetylcholinesterase (AChE) is a critical enzyme in cholinergic neurotransmission, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). mdpi.comnih.gov Inhibition of AChE increases the concentration of acetylcholine in the synaptic cleft and is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. scispace.com

The mechanism of AChE inhibition typically involves the inhibitor interacting with the enzyme's active site. mdpi.com This site contains a catalytic triad, including a key serine residue. Inhibitors form a bond with the hydroxyl group of this serine, displacing a leaving group from the inhibitor molecule and rendering the enzyme inactive. mdpi.com While several classes of synthetic and natural compounds have been developed as AChE inhibitors, specific mechanistic studies focusing on this compound analogues are not extensively detailed in the available literature. However, the general principle of action for many inhibitors involves targeting the enzyme's narrow, hydrophobic gorge, which contains numerous aromatic amino acid residues that can interact with the inhibitor's structure. scispace.com

Calcium Sensing Receptor (CaSR) Modulation

The Calcium-Sensing Receptor (CaSR) is a G protein-coupled receptor that plays a central role in regulating extracellular calcium homeostasis. nih.govmedchemexpress.com It can be targeted by allosteric modulators that either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) its activity. nih.gov

NAMs of the CaSR were investigated as potential treatments for osteoporosis. nih.gov These molecules typically bind within the receptor's 7-transmembrane (7TM) domain. nih.gov Mutagenesis studies combined with computational modeling have shown that different chemical scaffolds of NAMs can bind to overlapping yet distinct sites within this domain, mediating their inhibitory effects through different amino acid networks. nih.gov While specific research on the modulation of CaSR by analogues of this compound is limited, the study of CaSR NAMs provides a mechanistic framework for how small molecules can allosterically inhibit this class of receptors.

Mcl-1 Inhibitor Research

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. nih.govnih.gov It is a crucial regulator of apoptosis, and its overexpression is linked to cancer development and resistance to therapy, making it an attractive target for anticancer drugs. nih.gov

The development of Mcl-1 inhibitors has progressed significantly, leading to highly potent molecules that function as BH3 mimetics. nih.govnih.gov These inhibitors bind to a hydrophobic groove on the Mcl-1 protein, preventing it from sequestering pro-apoptotic proteins like BIM and BAK, thereby triggering the intrinsic apoptosis pathway. nih.gov While this is a key area of cancer research, the chemical scaffolds of the most prominent Mcl-1 inhibitors are generally distinct from the arylpiperazine structure of this compound analogues.

Tyrosinase Inhibition Studies

Tyrosinase is a copper-containing enzyme that catalyzes key steps in melanin (B1238610) biosynthesis. nih.govnih.gov Its inhibition is of great interest for cosmetic and pharmaceutical applications as a means to control skin hyperpigmentation. nih.govresearchgate.net Several studies have identified analogues of this compound as potent tyrosinase inhibitors.

One study synthesized a series of 3-(4-benzyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)propan-1-one and 2-(4-benzyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)ethanone derivatives. Within this series, one compound proved to be a particularly potent inhibitor of mushroom tyrosinase with an IC50 value of 3.80 µM. nih.gov Other research focused on incorporating a 3-chloro-4-fluorophenyl moiety into the arylpiperazine structure. This strategy yielded new benzamide compounds with significant inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR), with IC50 values ranging from 0.19 to 1.72 μM. nih.gov The 4-fluorobenzyl substituent has been identified as a key structural motif that establishes favorable contacts within the catalytic site of the enzyme. researchgate.net

| Compound Series | Most Potent Example(s) | Enzyme Source | Inhibitory Activity (IC50) |

|---|---|---|---|

| 3-(4-benzyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)propan-1-one derivatives | Compound 4b | Mushroom (Agaricus bisporus) | 3.80 µM nih.gov |

| 3-chloro-4-fluorophenyl-based benzamides | Compounds 1d-f | Mushroom (Agaricus bisporus) | 0.19 - 1.72 μM nih.gov |

| 1-(4-fluorobenzyl)piperazine derivatives | Compound 1a | Mushroom (Agaricus bisporus) | 5 µM researchgate.net |

Enzyme Kinetics and Inhibition Mechanisms

The therapeutic potential of this compound analogues is closely linked to their ability to interact with and inhibit specific enzymes. While comprehensive kinetic data for the parent compound is not extensively detailed in the public domain, studies on related arylpiperazine derivatives provide insights into their potential enzymatic targets and inhibitory profiles.

Studies on Specific Enzymes and Their Interaction with Analogues

Research into the broader class of arylpiperazine derivatives has identified several enzymes as potential targets, suggesting possible mechanisms of action for this compound analogues. For instance, certain arylpiperazine derivatives have been investigated as inhibitors of enzymes such as cholinesterases and poly (ADP-ribose) polymerase (PARP). nih.govnih.gov The inhibition of these enzymes is critical in the context of neurodegenerative diseases and cancer, respectively.

One study on a series of 1,2,4-triazole (B32235) bearing azinane analogues, which share structural similarities with arylpiperazines, demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The most active compounds in this series exhibited IC50 values in the nanomolar range, with some being more potent than the standard drug. nih.gov The study suggested that the presence of specific substituted phenyl groups contributes to a suitable spatial arrangement for fitting into the active site of the enzyme. nih.gov

Furthermore, some arylpiperazine derivatives have been evaluated for their ability to inhibit enzymes involved in cancer progression. For example, certain thiouracil amides incorporating a piperazine (B1678402) moiety have been shown to inhibit PARP1 activity, leading to apoptosis in breast cancer cells. nih.gov The most effective compounds in this series displayed IC50 values in the low micromolar range. nih.gov

While these studies provide a framework for understanding the potential enzyme-inhibitory activities of this compound analogues, further specific enzymatic assays are required to determine their precise targets and kinetic parameters.

Structure-Activity Relationship (SAR) Elucidation for Diverse Biological Activities

The biological activity of this compound analogues is highly dependent on their chemical structure. Systematic modifications of the core scaffold have allowed researchers to identify key features that govern their potency and selectivity.

Systematic Modification and Activity Correlation

Structure-activity relationship (SAR) studies on various series of arylpiperazine derivatives have consistently highlighted the importance of the substituents on both the aryl ring and the piperazine nitrogen.

For anticancer activity, modifications to the phenyl ring of the phenylpiperazine moiety have a significant impact on cytotoxicity. For instance, in a series of arylpiperazine derivatives containing a saccharin (B28170) moiety, compounds with a fluoro group at the para-position of the phenyl ring exhibited potent cytotoxic activities against DU145 prostate cancer cells, with IC50 values less than 2 µM. nih.gov Conversely, the presence of a methyl group on the phenyl ring was found to be unfavorable for anticancer activity. nih.gov

In another study focusing on arylpiperazine derivatives as α1-adrenoceptor antagonists, the nature of the substituent on the phenyl ring was also crucial. Derivatives with 2-alkoxyphenylpiperazine moieties showed high affinity for α1-adrenoceptors. nih.gov The replacement of the 2-alkoxyphenyl group with a 2-furoyl or 2-pyridyl group led to a significant decrease in affinity. nih.gov

The length and nature of the linker connecting the piperazine ring to the terminal functional group also play a role in determining biological activity. Most biologically active N-arylpiperazine derivatives feature a flexible aliphatic chain of varying length. mdpi.com

Identification of Key Pharmacophoric Features

The essential pharmacophoric features for the biological activity of arylpiperazine derivatives generally include an aromatic region, a basic nitrogen atom, and a terminal functional group. mdpi.com The arylpiperazine moiety itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net

For anticancer activity, the pharmacophore often consists of the arylpiperazine core, which can interact with various molecular targets implicated in cancer pathogenesis. nih.govresearchgate.net The specific substitutions on the aryl ring contribute to the potency and selectivity of the compounds. nih.gov

In the context of serotoninergic receptor agonists, the pharmacophore is characterized by an aromatic ring and a basic planar nitrogen atom. mdpi.com Key interactions include an ionic bond between the protonated nitrogen of the piperazine ring and an aspartate residue in the receptor, as well as a CH–π interaction between the aromatic ring and a phenylalanine residue. mdpi.com While not directly related to anticancer activity, this highlights the versatility of the arylpiperazine scaffold in interacting with different biological targets.

Cellular and Molecular Pathway Modulation (Excluding Clinical Outcomes)

In vitro studies using various cell lines have been instrumental in elucidating the cellular and molecular effects of this compound analogues, particularly their impact on cancer cell proliferation and survival.

In Vitro Studies on Specific Cell Lines or Systems

Arylpiperazine derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Several studies have evaluated their effects on prostate (PC-3, LNCaP, DU145), breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines. nih.govnih.gov

One study on novel arylpiperazine derivatives containing a saccharin moiety reported potent and selective cytotoxic activity against prostate cancer cell lines. nih.gov The IC50 values for the most active compounds were in the low micromolar range against DU145 cells. nih.gov

| Compound | Substitution on Phenyl Ring | PC-3 IC50 (µM) | LNCaP IC50 (µM) | DU145 IC50 (µM) |

|---|---|---|---|---|

| 4 | 4-F | >50 | >50 | 1.28 |

| 5 | 4-Cl | >50 | >50 | 3.57 |

| 6 | 4-CH3 | 4.84 | >50 | >50 |

| 12 | 4-F | >50 | >50 | 1.14 |

Data sourced from Molecules, 2015, 20(8), 14894-14911. nih.gov

Furthermore, some arylpiperazine derivatives have been shown to induce cell cycle arrest. For example, certain quinoxalinyl–piperazine derivatives were identified as G2/M-specific cell cycle inhibitors in various cancer cell lines, including breast, skin, pancreas, and cervix. nih.gov Another study on ubiquinones (B1209410) isolated from Antrodia cinnamomea mycelium, which share some structural features with the compounds of interest, demonstrated that one of the compounds induced cell cycle arrest at the sub-G1 phase in cancer cells. nih.govmdpi.com

The molecular mechanisms underlying these cellular effects are believed to involve the modulation of key signaling pathways. For instance, the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, is a potential target for arylpiperazine derivatives. nih.gov Additionally, some arylpiperazine-based compounds have been shown to inhibit STAT3 phosphorylation, a critical step in a signaling pathway often implicated in cancer cell proliferation and survival. mdpi.com

Evaluation of Antifungal, Antibacterial, and Antitumor Properties at a Cellular Level

The exploration of this compound analogues has extended to their potential as antimicrobial and antitumor agents. Investigations at the cellular level have sought to determine their efficacy against various pathogens and cancer cell lines, revealing nuanced structure-activity relationships.

Antifungal and Antibacterial Investigations

Research into the antimicrobial properties of compounds structurally related to this compound has indicated that the presence of the N-arylpiperazine scaffold can be a key determinant of activity. A series of N-arylpiperazine derivatives were evaluated for their efficacy against a panel of mycobacteria, Gram-positive and Gram-negative bacteria, and yeasts. Notably, certain lipophilic molecules within this class demonstrated greater effectiveness against Mycobacterium kansasii and M. marinum as compared to other tested strains. mdpi.com For instance, 1-[3-(3-ethoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride showed promising activity against M. kansasii, with a minimum inhibitory concentration (MIC) of 31.75 µM. mdpi.com Furthermore, 1-{2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxy)propyl}-4-(4-fluorophenyl)piperazin-1-ium chloride was found to be even more potent against the same mycobacterium, with an MIC of 17.62 µM. mdpi.com

In a separate study, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives were synthesized and screened for their in vitro antibacterial activity. Among the synthesized compounds, those with specific substitutions on the aryl ring demonstrated high antibacterial action, while others exhibited moderate activity. researchgate.net While these compounds are structurally distinct from this compound, they highlight the potential of incorporating a chloro-substituent in designing new antibacterial agents.

The antifungal activity of piperazine propanol (B110389) derivatives has also been investigated, with one study identifying a potent inhibitor of 1,3-beta-D-glucan synthase, a key enzyme in the fungal cell wall synthesis. The derivative, (2,6-difluoro-phenyl)-carbamic acid 3-(4-benzothiazol-2-yl-piperazine-1-yl)-propyl ester, exhibited in vitro antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. nih.gov

Table 1: Antimycobacterial Activity of Selected N-Arylpiperazine Analogues

| Compound | Test Organism | MIC (µM) |

| 1-[3-(3-ethoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride | Mycobacterium kansasii | 31.75 |

| 1-{2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxy)propyl}-4-(4-fluorophenyl)piperazin-1-ium chloride | Mycobacterium kansasii | 17.62 |

| 1-{2-hydroxy-3-(4-methoxyphenylcarbamoyl)oxy)propyl}-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride | Mycobacterium marinum | 65.32 |

Antitumor Properties

The antitumor potential of piperazinyl amidrazones, a class of compounds bearing a piperazine moiety, has been evaluated against a panel of 55 human tumor cell lines. Two compounds, 1-(4-methylpiperazin-1-yl)-1,2-propandione 1-[2-(4-chlorophenyl)hydrazone] and its 4-ethylpiperazine derivative, demonstrated generalized antitumor activity. researchgate.net The mean 50% growth inhibition (GI50) concentrations for these compounds were in the low micromolar range across various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and CNS cancer. researchgate.net

For example, the 4-methylpiperazine derivative was particularly potent against leukemia cell lines, with a mean total growth inhibition (TGI) of 4.19 µM. researchgate.net In contrast, the 4-ethylpiperazine analogue showed greater potency against CNS cancer cell lines, with a mean GI50 of 4.68 µM. researchgate.net These findings underscore the influence of subtle structural modifications on the antitumor activity of piperazine-containing compounds.

Another study focused on (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, a compound that, while not a direct analogue, shares the feature of a chloro-substitution. This compound was identified as an inhibitor of Dishevelled 1 (DVL1), a key protein in the WNT signaling pathway, which is often dysregulated in cancer. nih.gov The racemic mixture of this compound inhibited the WNT/β-catenin pathway with an EC50 of 3.46 ± 0.07 μM. nih.gov

Table 2: Antitumor Activity of a Piperazinyl Amidrazone Analogue

| Compound | Cancer Cell Line Panel | Mean GI50 (µM) | Mean TGI (µM) |

| 1-(4-methylpiperazin-1-yl)-1,2-propandione 1-[2-(4-chlorophenyl)hydrazone] | Leukemia | 4.73 | 4.19 |

| Non-Small Cell Lung | 4.76 | - | |

| Colon | 4.97 | - | |

| CNS | 5.06 | - |

Antiplasmodial Activity Investigations

The search for novel antimalarial agents has led to the investigation of various heterocyclic compounds, including those containing the phenylpiperazine scaffold. While direct studies on this compound are limited, research on related structures provides insights into their potential antiplasmodial activity.

A study on 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline (B1680401) 1,4-dioxide derivatives revealed that these compounds were significantly less active against Plasmodium falciparum than the standard drug chloroquine. nih.gov Although these compounds did not warrant further investigation as antimalarials, the study noted that substitutions on the quinoxaline ring, such as halogen groups, could influence activity. nih.gov

In another investigation, arylpiperazines with an unsubstituted terminal secondary amino group were found to exhibit a mefloquine-type antimalarial behavior, being more potent against chloroquine-resistant strains of P. falciparum (W2 and FCR3) than against chloroquine-sensitive strains (D10 and NF54). researchgate.net The antiplasmodial effects were more pronounced against the W2 strain, with IC50 values ranging from 4.98 to 11.95 µM, compared to the D10 strain (12.75–19.85 µM). researchgate.net